molecular formula C9H12O2 B1616983 Spiro[4.4]nonane-1,6-dione CAS No. 27723-43-9

Spiro[4.4]nonane-1,6-dione

Cat. No. B1616983
CAS RN: 27723-43-9
M. Wt: 152.19 g/mol
InChI Key: PIOGLWMIXIMTAW-UHFFFAOYSA-N
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Description

Spiro[4.4]nonane-1,6-dione is a bicyclic compound that has attracted considerable attention in scientific research1. It is a versatile molecule that exhibits a wide range of biological activities, making it a promising candidate for drug development1.



Synthesis Analysis

The synthesis of Spiro[4.4]nonane-1,6-dione has been achieved through various methods. One approach involves the asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as a chiral auxiliary2. Another method involves the catalytic as well as stoichiometric hydrogenation of Spiro[4.4]nonane-1,6-dione3.



Molecular Structure Analysis

The molecular structure of Spiro[4.4]nonane-1,6-dione is characterized by two five-membered rings in a spiro configuration4. The rings adopt a conformation intermediate between envelope and half-chair form but closer to the latter4. The angle between the two C=O vectors is 84°4.



Chemical Reactions Analysis

Spiro[4.4]nonane-1,6-dione has been used in various chemical reactions. For instance, it has been used in the asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction5.



Physical And Chemical Properties Analysis

Spiro[4.4]nonane-1,6-dione has a linear formula of C9H12O2 and a molecular weight of 152.1956. More detailed physical and chemical properties are not readily available.


Scientific Research Applications

1. Synthesis of Fused Spiro[4.4]nonane-1,6-Diones

  • Application : Spiro[4.4]nonane-1,6-dione is used in the synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives .
  • Method : The process is based on a Diels–Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile component followed by immediate aromatization of the adduct .
  • Results : This method has been developed and successfully used to create both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives .

2. Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement

  • Application : Spiro[4.4]nonane-1,6-dione is used in an asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction .
  • Method : The reaction uses chiral Brønsted acid as the catalyst .
  • Results : This method has been developed and successfully used to yield a series of chiral spiro[4.4]nonane-1,6-diones .

3. Enantio- and Diastereo-selective Synthesis

  • Application : Spiro[4.4]nonane-1,6-dione is used in the enantio- and diastereo-selective synthesis of spirocyclic compounds .
  • Method : The synthesis is achieved by asymmetric alkylation and reduction using -symmetric cycloalkane-1,2-diols as a chiral auxiliary .
  • Results : This method has been developed and successfully used to create spirocyclic diones such as ()-spiro[4.4]nonane-1,6-dione .

4. Organic Optoelectronics

  • Application : Spiro[4.4]nonane-1,6-diones have been synthesized for use in organic optoelectronics.
  • Method : The synthesis process involves phosphorus pentoxide, which allows for the creation of spiro-linked conjugated materials with extended conjugation.
  • Results : This method is beneficial for enhancing optoelectronic properties.

5. Curing Agent

  • Application : 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a related compound, has been used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as initiator .
  • Method : The compound is mixed with DGEBA and ytterbium triflate to initiate the curing process .
  • Results : The result is a cured material with enhanced properties .

6. Enantio- and Diastereo-selective Synthesis

  • Application : Spirocyclic diones such as ()-spiro[4.4]nonane-1,6-dione have been enantio- and diastereo-selectively synthesized .
  • Method : The synthesis is achieved by asymmetric alkylation and reduction using -symmetric cycloalkane-1,2-diols as a chiral auxiliary .
  • Results : This method has been developed and successfully used to create spirocyclic diones .

4. Organic Optoelectronics

  • Application : Spiro[4.4]nonane-1,6-diones have been synthesized for use in organic optoelectronics.
  • Method : The synthesis process involves phosphorus pentoxide, which allows for the creation of spiro-linked conjugated materials with extended conjugation.
  • Results : This method is beneficial for enhancing optoelectronic properties.

5. Curing Agent

  • Application : 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a related compound, has been used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as initiator .
  • Method : The compound is mixed with DGEBA and ytterbium triflate to initiate the curing process .
  • Results : The result is a cured material with enhanced properties .

6. Enantio- and Diastereo-selective Synthesis

  • Application : Spirocyclic diones such as ()-spiro[4.4]nonane-1,6-dione have been enantio- and diastereo-selectively synthesized .
  • Method : The synthesis is achieved by asymmetric alkylation and reduction using -symmetric cycloalkane-1,2-diols as a chiral auxiliary .
  • Results : This method has been developed and successfully used to create spirocyclic diones .

Future Directions

The future directions of Spiro[4.4]nonane-1,6-dione research are not explicitly mentioned in the available literature. However, given its versatile nature and potential for drug development1, it is likely that further research will focus on exploring its biological activities and potential applications in medicine.


Please note that this information is based on the available literature and may not be fully comprehensive. Always consult the relevant safety data sheets and other resources when handling this compound.


properties

IUPAC Name

spiro[4.4]nonane-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOGLWMIXIMTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317321
Record name Spiro[4.4]nonane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4.4]nonane-1,6-dione

CAS RN

27723-43-9
Record name Spiro[4.4]nonane-1,6-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[4.4]nonane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
64
Citations
ASC Chan, CC Lin, J Sun, W Hu, Z Li, W Pan, A Mi… - Tetrahedron …, 1995 - Elsevier
The synthesis of spiro[4.4]nonane-1,6-diols via the catalytic as well as stoichiometric hydrogenation of spiro[4.4]nonane-1,6-dione was studied. Profound effects of the hydrogenation …
DG Hilmey, LA Paquette - Organic letters, 2005 - ACS Publications
Activation of the Beckmann rearrangement of the enantiopure spirocyclic keto oximes (−)-9 and (−)-12 has been initiated with four acidic promoters. In two cases (PPE and PPSE), …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
KS Ivanov, T Riesebeck, A Skolyapova… - The Journal of …, 2022 - ACS Publications
Conventional spiro-linked conjugated materials are attractive for organic optoelectronic applications due to the unique combination of their optical and electronic properties. However, …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
BM Yang, PJ Cai, YQ Tu, ZX Yu, ZM Chen… - Journal of the …, 2015 - ACS Publications
A novel organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction using “unactivated” substrates has been developed, generating a series of chiral …
Number of citations: 77 0-pubs-acs-org.brum.beds.ac.uk
JA Nieman, BA Keay - Synthetic communications, 1999 - Taylor & Francis
A four step highly stereoselective synthesis of (±)-cis,cis-spir0[4.4]nonane-1,6diol (4) in 55% overall yield is described in detail beginning with ethyl 2-oxocyclopentanecarboxylate. A …
J Yao‐Zhong, Y Minga, S Jian… - Chinese Journal of …, 1998 - Wiley Online Library
Homochiral cis, cis‐; cis,trans and trans,trans‐spiro[4,4]‐nonane‐1,6‐diols were prepared via diastereoselective reduction of enantiomerically pure spiro[4.4]nonane‐l,6‐dione (1) with …
H Kuritani, M Sumiyoshi, F Iwata… - Journal of the Chemical …, 1977 - pubs.rsc.org
(+)-(5S)-Spiro[4.4]nona-1,6-diene (1), (+)-(5S)-6-methylenespiro[4.4]non-1-ene (2), (+)-(5R)-1,6-dimethylenespiro[4.4]nonane (4), and four diketimine derivatives from (-)-(5S)-spiro[4.4]…
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
LA Paquette, RE Hartung, DJ France - Organic Letters, 2003 - ACS Publications
The enantiomers of spiro[4.4]nonane-1,6-diol have been transformed by different reaction pathways into the two possible carbaspironucleoside epimers with natural C1‘ absolute …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
蒋耀忠, 鄢明, 孙健, 胡文浩, 李智, 宓爱巧, 陈新滋 - 中国化学: 英文版, 1998 - cqvip.com
Homochiral cis,cis-; cis,trans- and trans,trans-spiro[4.4]nonane-1,6-diols were prepared via diastereoselective reduction of enantiomerically pure spiro[4.4]nonane-1,6-dione (1) with the …
Number of citations: 2 www.cqvip.com
S Xue, YZ Jiang - Chinese Journal of Chemistry, 2004 - Wiley Online Library
Chiral diphosphite ligands were prepared by the reaction of (1R,5S,6R)‐(trans, trans)‐spiro[4.4]nonane‐1,6‐diol with chlorophosphites. The rhodium(I) complexes containing these …

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